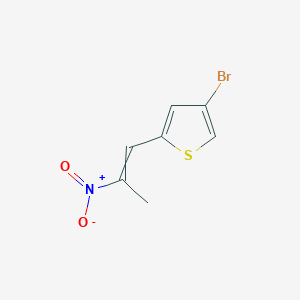

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, also known as BNPT, is an organic compound belonging to the thiophene family. It is a colorless, crystalline solid with a molecular weight of 284.2 g/mol. It has a melting point of 82-83 °C and a boiling point of about 243 °C. BNPT was first synthesized in 2002 by a group of researchers at the University of Tokyo. Since then, it has been extensively studied for its potential applications in the fields of organic chemistry, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : The synthesis of thiophene derivatives, like 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, often involves reactions with amines and other nucleophiles. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

- Vibrational Spectra and DFT Simulations : A thiophene derivative's structure can be confirmed using techniques like NMR, mass spectrometry, and infrared spectroscopy. Vibrational spectra and DFT simulations provide insights into the geometric and electronic properties of these compounds (Balakit et al., 2017).

Chemical Properties and Reactions

- Aromatic Nucleophilic Substitution : The reaction of thiophene derivatives with nucleophiles, under certain conditions, leads to unexpected isomers. This highlights the potential for diverse synthetic routes in thiophene chemistry (Cosimelli, Lamartina, & Spinelli, 2001).

- Electron-Transfer Reactions : In reactions involving 2-nitropropane anion and alpha-bromoketones derived from nitrothiophene, an electron-transfer chain reaction can be utilized to synthesize a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Material Science Applications

- Photostabilization of Polymers : Thiophene derivatives can be used as photostabilizers for materials like poly(vinyl chloride). They help in reducing the level of photodegradation, indicating potential applications in material science (Balakit et al., 2015).

- Optical Properties and Solid-State Emission : The postfunctionalization of polythiophenes can tune their optical properties. Different substituents can affect fluorescence yield and emission characteristics, making them useful in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).

Properties

IUPAC Name |

4-bromo-2-(2-nitroprop-1-enyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFWRSIMNNRSKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369723 |

Source

|

| Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-19-3 |

Source

|

| Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)

![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)